Cyclizine tartrate

Description

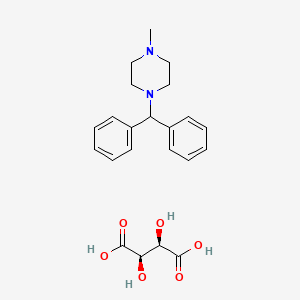

Structure

2D Structure

Properties

CAS No. |

84057-82-9 |

|---|---|

Molecular Formula |

C22H28N2O6 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

1-benzhydryl-4-methylpiperazine;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C18H22N2.C4H6O6/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;5-1(3(7)8)2(6)4(9)10/h2-11,18H,12-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

RZRUVHZEJGYXMW-LREBCSMRSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Research

Established Synthetic Pathways of Cyclizine (B1669395)

The established synthetic routes for cyclizine are well-documented and typically involve multi-step chemical reactions. These pathways focus on the construction of the core piperazine (B1678402) structure and the subsequent addition of the characteristic diphenylmethyl group.

A prevalent and historically significant method for synthesizing cyclizine involves the alkylation of N-methylpiperazine with a benzhydryl halide, such as benzhydryl bromide or chloride. This nucleophilic substitution reaction directly forms the cyclizine molecule. The reaction is often carried out in a suitable solvent like acetonitrile (B52724). wikipedia.orgnih.gov

Another established pathway is the Eschweiler-Clarke methylation of 1-(diphenylmethyl)piperazine. This reaction introduces the methyl group onto the piperazine ring in the final step to yield cyclizine. wikipedia.org The precursor, 1-(diphenylmethyl)piperazine, can be synthesized by reacting piperazine with a benzhydryl halide.

The synthesis of the key intermediate, N-methylpiperazine, can be achieved through several methods. One industrial method involves the reaction of diethanolamine (B148213) and methylamine (B109427) at high temperature and pressure. wikipedia.orggoogle.com Another approach is the reaction of piperazine with formaldehyde (B43269) and a reducing agent, such as formic acid (Leuckart reaction) or through catalytic hydrogenation. google.com

Novel Synthetic Methodologies for Cyclizine and Analogues

Recent research has focused on developing more efficient, sustainable, and versatile synthetic methods for cyclizine and its analogues. These novel approaches often employ modern catalytic systems to streamline the synthesis and improve yields.

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of cyclizine and its derivatives. Modern catalytic methods have been explored to facilitate this transformation with greater efficiency. Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of aryl- and heteroaryl-piperazine bonds, which can be applied to the synthesis of cyclizine analogues.

Catalytic reductive amination is another important strategy. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent and a catalyst. researchgate.net For the synthesis of cyclizine analogues, a substituted benzophenone (B1666685) could be reacted with N-methylpiperazine under reductive amination conditions. This approach can offer high selectivity and avoid the use of alkylating agents. researchgate.net

Furthermore, iridium-based catalysts have been investigated for the N-alkylation of amines using alcohols as alkylating agents through a hydrogen auto-transfer strategy, presenting a greener alternative to traditional methods. researchgate.net Copper-catalyzed one-pot, three-component reactions of DABCO (1,4-diazabicyclo[2.2.2]octane), alkyl halides, and aryl halides have also been developed for the synthesis of N-alkyl-N′-aryl-piperazines. rsc.org

Synthesis of Cyclizine Derivatives for Pharmacological Investigation

The synthesis of cyclizine derivatives is a key strategy in drug discovery to identify new compounds with potentially enhanced therapeutic efficacy, altered selectivity, or improved pharmacokinetic profiles.

The design and synthesis of substituted piperazine derivatives of cyclizine often involve modifications at two primary locations: the benzhydryl moiety and the N-methyl group of the piperazine ring.

Introducing substituents on the phenyl rings of the benzhydryl group can significantly impact the molecule's biological activity. For example, researchers have synthesized derivatives with tolyl and cumene (B47948) groups on the phenyl rings to investigate their anti-inflammatory activities. nih.govnih.govresearchgate.net The synthesis of these analogues typically follows established routes, using appropriately substituted benzhydryl chlorides as starting materials. nih.gov

Modification of the substituent on the second nitrogen of the piperazine ring is another common strategy. Replacing the methyl group with other alkyl or aryl groups can modulate the compound's properties. For instance, N-alkyl piperazine side chains have been explored in the development of CXCR4 antagonists. nih.gov The synthesis of these derivatives can be achieved through reductive amination or alkylation of the corresponding piperazine precursor. nih.gov The piperazine ring itself is a versatile scaffold found in many biologically active compounds, and a wide array of synthetic methods are available for its derivatization. researchgate.netresearchgate.netnih.gov

Mechanistic Studies at the Molecular and Cellular Level

Histamine (B1213489) H1 Receptor Antagonism Mechanism

The principal mechanism of action for cyclizine (B1669395) is its function as a potent and selective antagonist of the histamine H1 receptor. medchemexpress.compatsnap.comselleckchem.com As a first-generation H1-antihistamine, it readily crosses the blood-brain barrier. medschool.cosmpdb.ca Histamine H1 receptors are integral to allergic reactions and the regulation of the gastrointestinal system. patsnap.com By competitively blocking these receptors, cyclizine interferes with the action of histamine, thereby attenuating inflammatory processes and reducing symptoms of nausea. patsnap.comsmpdb.ca This blockade occurs in various parts of the brain, including the vomiting center located in the medulla, leading to a reduction in neuronal activity along these pathways. drugbank.comnih.govpharmacompass.com

Research has demonstrated this inhibitory effect; for instance, cyclizine was shown to inhibit anti-IgE-induced histamine release from isolated human lung fragments with a half-maximal inhibitory concentration (IC50) of 5.42 μM. medchemexpress.com

Modern pharmacological models classify H1-antihistamines, including cyclizine, not merely as neutral antagonists but as inverse agonists. medschool.conih.gov H1-receptors can exist in an equilibrium between an inactive and an active conformational state, with some receptors exhibiting basal activity even without an agonist (histamine) present. nih.gov An inverse agonist, like cyclizine, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. medschool.conih.gov This action shifts the equilibrium away from the active state, leading to a decrease in baseline receptor activity and producing effects opposite to those of histamine. medschool.conih.gov

Cholinergic System Interactions and Anticholinergic Effects

Beyond its antihistaminic activity, cyclizine also exerts significant anticholinergic (antimuscarinic) effects. pediatriconcall.comwikipedia.orgpatsnap.comdrugbank.com This dual activity is crucial to its therapeutic profile. derangedphysiology.com The anticholinergic properties mean the drug can block the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. patsnap.com This action can enhance the side effects of other anticholinergic drugs. windows.netmedicines.org.uk

Cyclizine's anticholinergic effects are mediated through the blockade of muscarinic receptors. drugbank.comaccessdoctor.co.uk These receptors are abundant in the brain's vomiting center. drugbank.comnih.govpharmacompass.com Acetylcholine plays a role in stimulating this center; therefore, by blocking its muscarinic receptors, cyclizine helps prevent nausea and vomiting. patsnap.com This antagonism at muscarinic receptor sites is an opposing pharmacodynamic action to cholinergic agents. drugs.com

Central Nervous System Modulatory Mechanisms

Cyclizine's ability to cross the blood-brain barrier allows it to exert direct modulatory effects on several key areas within the central nervous system (CNS) that are involved in the emetic (vomiting) reflex. medchemexpress.comaccessdoctor.co.ukdrugs.com

The antiemetic action of cyclizine is partly attributed to its effects on the medullary chemoreceptor trigger zone (CTZ). pediatriconcall.comwikipedia.orgdrugbank.com The CTZ, also known as the area postrema, is situated in the medulla oblongata and serves to detect emetic substances in the bloodstream. patsnap.comnih.gov Cyclizine is believed to inhibit neurotransmission in the CTZ, which in turn reduces stimulation of the vomiting center in the medulla, thereby alleviating nausea. patsnap.comin2med.co.uk

Cyclizine's effectiveness in treating motion sickness and vertigo is linked to its influence on the vestibular system, which is responsible for balance and spatial orientation. wikipedia.orgpatsnap.comaccessdoctor.co.uk The drug is thought to reduce the sensitivity and excitability of the labyrinthine apparatus within the inner ear. pediatriconcall.comselleckchem.commedicines.org.uk Overstimulation of the vestibular system during motion can lead to dizziness and nausea. patsnap.com By suppressing the hyperactivity of the vestibular system, cyclizine helps prevent the onset of these symptoms. patsnap.comselleckchem.com This action is particularly important in managing vertigo associated with conditions like Meniere's disease. pediatriconcall.comaccessdoctor.co.uk

Interactive Data Tables

Table 1: Cyclizine's Primary Receptor Interactions

| Receptor Target | Action | Primary Consequence |

|---|---|---|

| Histamine H1 Receptor | Antagonist / Inverse Agonist | Reduces nausea, anti-inflammatory effects patsnap.commedschool.cosmpdb.ca |

Table 2: Central Nervous System Targets of Cyclizine

| CNS Area | Mechanism of Action | Therapeutic Effect |

|---|---|---|

| Vomiting Center (Medulla) | Blocks H1 and muscarinic receptors | Antiemetic drugbank.comaccessdoctor.co.uk |

| Chemoreceptor Trigger Zone (CTZ) | Inhibits neurotransmission | Antiemetic pediatriconcall.comwikipedia.orgpatsnap.com |

Other Pharmacological Actions and Underlying Mechanisms

Beyond its well-established antiemetic and anticholinergic effects, cyclizine tartrate exhibits a range of other pharmacological actions. These properties are a result of its interactions with various molecular and cellular targets, contributing to its diverse therapeutic and physiological effects.

Cyclizine is recognized for possessing local anesthetic effects, a property that is not uncommon among antihistamines. drugbank.comnih.govbapen.org.uk The precise molecular mechanism underlying this action has not been fully elucidated in extensive studies. drugbank.com However, it is generally understood that the local anesthetic action of drugs involves the blockade of voltage-gated sodium channels in the neuronal membrane. This action inhibits the influx of sodium ions that is necessary for the initiation and propagation of nerve impulses, resulting in a reversible blockade of nerve conduction and a localized loss of sensation. While direct evidence detailing cyclizine's interaction with specific sodium channel subunits is not extensively documented, its chemical structure, featuring a lipophilic benzhydryl group and a tertiary amine, is consistent with other compounds known to exhibit local anesthetic activity.

The anti-allergic properties of cyclizine are primarily attributed to its potent antagonism of the histamine H1-receptor. wikipedia.org By competitively blocking the binding of histamine to its H1 receptors on various cells, cyclizine prevents the downstream signaling pathways that lead to the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

In addition to its H1-receptor blockade, cyclizine and other H1-antihistamines have been noted to possess anti-inflammatory properties. nih.gov The exact mechanisms for these effects are not fully understood but are thought to extend beyond simple histamine receptor antagonism. nih.gov Research suggests that some H1-antihistamines may exert their anti-inflammatory effects by influencing the activation of genes that regulate the production of pro-inflammatory cytokines and adhesion molecules. nih.gov Furthermore, the cationic and amphiphilic nature of many H1-antihistamines suggests a potential interaction with cell membranes, which could lead to the inhibition of calcium influx and the activity of membrane-associated enzymes involved in the inflammatory cascade. nih.gov One study investigating novel derivatives of cyclizine demonstrated anti-inflammatory effects in models of acute inflammation, such as reduced paw edema and vascular permeability. nih.gov However, the study did not find efficacy in a model of chronic inflammation. nih.gov While it is known that non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin (B15479496) synthesis, direct evidence linking cyclizine's anti-inflammatory action to this pathway is not well-established. nih.gov

Some research has suggested that cyclizine may possess anti-platelet activities. nih.gov A study focused on newly synthesized derivatives of cyclizine mentioned anti-platelet effects as a pharmacological property of H1-receptor antagonists. nih.gov However, the specific mechanisms through which cyclizine might influence platelet function are not well-documented in the scientific literature. The primary pathways for inhibiting platelet aggregation often involve the blockade of cyclooxygenase-1 (COX-1) to reduce thromboxane (B8750289) A2 synthesis or antagonism of platelet receptors like the P2Y12 receptor. nih.govnih.govwindows.net There is currently a lack of detailed studies investigating the direct effects of cyclizine on these specific targets.

The suppression of the respiratory burst of professional phagocytes has been cited as a pharmacological property of some H1-receptor antagonists, including the parent compound of a class of derivatives of cyclizine. nih.gov The respiratory burst is a critical component of the innate immune response, where phagocytic cells like neutrophils and macrophages produce a rapid release of reactive oxygen species (ROS) to kill ingested pathogens. frontiersin.org This process is primarily mediated by the NADPH oxidase enzyme complex. frontiersin.orgplos.org Inhibition of this enzyme would lead to a reduction in ROS production. nih.gove-century.us While the potential for cyclizine to modulate this pathway has been noted, the specific molecular interactions and the extent of this inhibitory effect remain to be elucidated through targeted research.

Clinical studies have demonstrated that cyclizine has a significant effect on the tone of the lower esophageal sphincter (LES). Intravenous administration of cyclizine has been shown to increase the LES pressure. nih.gov In a study involving eight healthy volunteers, a 25 mg intravenous dose of cyclizine resulted in an average increase in LES pressure of 14.4 cm H₂O. nih.gov This effect is considered a desirable functional action, as an increased LES tone can help to prevent gastroesophageal reflux. nih.govresearchgate.net The mechanism for this action is not fully understood but is a recognized pharmacological property of the drug. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Number of Volunteers | 8 |

| Dose of Cyclizine | 25 mg (intravenous) |

| Average Increase in LES Pressure | 14.4 cm H₂O |

| Statistical Significance (P-value) | < 0.005 |

There is no scientific evidence available from the conducted searches to suggest that this compound possesses fungistatic properties.

Receptor Binding and Interaction Studies

In Vitro Receptor Binding Assay Methodologies for Cyclizine (B1669395)

A range of in vitro assay methodologies are utilized to investigate the binding characteristics of cyclizine to its target receptors, most notably the histamine (B1213489) H1 receptor. These techniques allow for the precise measurement of binding affinity and kinetics in a controlled experimental environment.

Radioligand binding assays are a cornerstone for measuring the affinity of a ligand for its receptor and are often considered the gold standard due to their sensitivity and robustness. giffordbioscience.com These assays involve the use of a radioactive isotope-labeled ligand (radioligand) that binds to the receptor of interest. The principle is to measure the amount of radioligand bound to the receptor in the presence and absence of a competing unlabeled ligand, such as cyclizine.

The process typically involves incubating a source of receptors, such as cell membranes or tissue homogenates, with a fixed concentration of a specific radioligand. giffordbioscience.comnih.gov For the histamine H1 receptor, a common radioligand is [³H]mepyramine. acs.org To determine the binding of a test compound like cyclizine, competition binding experiments are performed where the receptor preparation is incubated with the radioligand and varying concentrations of cyclizine. giffordbioscience.comacs.org After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, commonly through a rapid filtration process using glass fiber filters that trap the receptor-containing membranes. giffordbioscience.com The radioactivity trapped on the filters is then quantified using a scintillation counter. The data are used to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50), which reflects the drug's binding affinity. giffordbioscience.comnih.gov Kinetic radioligand binding assays can also be employed to determine the association and dissociation rates of a ligand. giffordbioscience.comnih.gov

Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free optical technique for monitoring molecular interactions in real-time. nih.govharvard.edu This method allows for the quantitative measurement of binding affinity and kinetics between a ligand and its receptor. nih.gov In a typical SPR experiment, one of the interacting molecules, often the receptor protein (the ligand), is immobilized on the surface of a sensor chip, while the other molecule, the analyte (e.g., cyclizine), is flowed over the surface in a continuous stream. harvard.edu

The binding event is detected by measuring changes in the refractive index at the sensor surface, which are proportional to the change in mass on the surface. harvard.eduwikipedia.org The SPR signal is recorded in resonance units (RU) and plotted against time, generating a sensorgram. harvard.edu This sensorgram provides real-time data on the association phase (when the analyte is flowing over) and the dissociation phase (when the analyte is replaced by buffer). From these curves, kinetic parameters such as the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff) can be calculated. harvard.edu While specific SPR studies detailing the binding of cyclizine were not prevalent in the reviewed literature, this technology is widely applicable for characterizing the binding kinetics of small molecules to membrane proteins, such as G protein-coupled receptors. nih.gov

Fluorescence-based binding assays offer a non-radioactive alternative for studying ligand-receptor interactions and are well-suited for high-throughput screening. nih.govduke.edu These assays rely on changes in a fluorescence signal upon ligand binding. One common technique is fluorescence polarization (FP), which is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. nih.gov When this fluorescent ligand binds to a much larger receptor molecule, its tumbling is slowed, leading to an increase in the polarization of the emitted light.

In a competitive FP assay format, an unlabeled test compound like cyclizine can compete with the fluorescent ligand for binding to the receptor. The displacement of the fluorescent ligand by cyclizine results in a decrease in fluorescence polarization, which can be measured to determine the binding affinity of the test compound. nih.gov This technique allows for real-time measurement of binding without the need for separation steps. nih.gov Another approach involves using fluorescently labeled ligands to directly measure binding to cells or receptors, where the fluorescence intensity can be correlated with the amount of bound ligand. nih.govresearchgate.net

Competitive receptor binding assays are a fundamental tool used to determine the relative binding affinity of a test compound by measuring its ability to compete with a labeled ligand for a receptor binding site. giffordbioscience.comnih.gov These assays are typically performed by incubating the receptor source with a fixed concentration of a high-affinity radioligand (at or below its equilibrium dissociation constant, Kₒ) and a range of concentrations of the unlabeled competing compound, such as cyclizine. giffordbioscience.comnih.gov

As the concentration of cyclizine increases, it displaces the radioligand from the receptor, leading to a decrease in the measured receptor-bound radioactivity. The results are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal inhibition curve. From this curve, the IC₅₀ value is determined, which is the concentration of cyclizine required to inhibit 50% of the specific binding of the radioligand. nih.gov The IC₅₀ value is dependent on the experimental conditions, including the concentration of the radioligand used. Therefore, it is often converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a more absolute measure of binding affinity. nih.gov

The following table presents binding affinity data for cyclizine at various receptors, determined through radioligand binding assays.

| Target Receptor | Ligand Used in Assay | Assay Type | Species | Parameter | Value |

| α1B-adrenoceptor | Prazosin | Radioligand Binding | Rat | pKi | 5.86 |

| α2A-adrenoceptor | MK-912 | Radioligand Binding | Human | pIC50 | 5.81 |

| Cytochrome P450 2D6 | 3-Cyano-7-ethoxycoumarin | Enzyme Inhibition | Human | pIC50 | 5.21 |

This table is based on data from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Quantitative Binding Parameter Determination

The interaction between a ligand and a receptor is characterized by several quantitative parameters that describe the kinetics and affinity of the binding. These parameters are essential for a comprehensive understanding of a drug's pharmacological profile.

The association rate constant, also known as kₒₙ or kₐ, quantifies the rate at which a ligand binds to its receptor to form a ligand-receptor complex. malvernpanalytical.com It is a critical parameter in determining the kinetics of a drug's action. The association rate is dependent on the concentration of both the ligand and the receptor, and the constant kₒₙ has units of M⁻¹s⁻¹ or M⁻¹min⁻¹. malvernpanalytical.comgraphpad.com

Determining kₒₙ cannot be achieved from a binding experiment using a single concentration of ligand because the observed rate of association is influenced by both the association and dissociation rates. graphpad.com A reliable determination of kₒₙ requires measuring the time course of ligand-receptor complex formation at multiple different ligand concentrations. graphpad.comnih.gov The data from these kinetic experiments can be globally fitted to an association kinetic model to derive a single best-fit estimate for both kₒₙ and the dissociation rate constant (kₒff). graphpad.com

The mathematical model for association kinetics is described by the following equation:

Y = Ymax * (1 - e-kₒbX)*

Where:

Y is the specific binding at time X.

Ymax is the maximum binding at equilibrium.

X is time.

kₒb is the observed association rate, which is calculated as: kₒb = kₒₙ * [L] + kₒff, where [L] is the concentration of the ligand. graphpad.com

Kinetic binding parameters for various histamine H1-receptor antagonists have been determined using [³H]mepyramine competitive association binding assays. acs.org The table below shows representative kinetic data for related compounds, illustrating the types of parameters that would be determined for cyclizine in such studies.

| Compound | kₒₙ (10⁷ M⁻¹ min⁻¹) | kₒff (10⁻² min⁻¹) | Kₒ,calc (nM) | pKₒ,calc |

| Mepyramine | 2.1 ± 0.3 | 4.3 ± 0.4 | 2.1 ± 0.4 | 8.67 ± 0.09 |

| Desloratadine | 1.1 ± 0.1 | 0.36 ± 0.03 | 0.34 ± 0.05 | 9.47 ± 0.06 |

This table includes representative data for H1 receptor antagonists from a study exploring ligand binding kinetics, demonstrating the parameters determined in such assays. acs.org

By measuring the binding of cyclizine over time at various concentrations, its specific kₒₙ value for the H1 receptor and other targets can be accurately determined, providing insight into how quickly it engages with its molecular targets.

Dissociation Rate Constants (koff)

The dissociation rate constant (koff), and its reciprocal, the residence time (RT), are critical parameters in pharmacology that describe the rate at which a drug-receptor complex separates. A lower koff value signifies a longer residence time, which can contribute to a more sustained pharmacological effect. researchgate.net

In studies of histamine H1 receptor antagonists, binding kinetics are often evaluated using competitive association assays with a radiolabeled ligand, such as [3H]mepyramine. nih.gov Research exploring structure-kinetics relationships among H1 antagonists has shown that structural rigidity significantly influences the dissociation rate. Specifically, antagonists featuring a tricyclic aromatic head group, such as desloratadine, generally exhibit lower koff values (longer residence times) compared to non-tricyclic antagonists. nih.govacs.org

Equilibrium Dissociation Constants (Kd)

The equilibrium dissociation constant (Kd) is a definitive measure of the affinity of a ligand for its receptor; a lower Kd value corresponds to a higher binding affinity. nih.gov It is determined by the ratio of the dissociation rate constant (koff) to the association rate constant (kon). Affinity can also be expressed by the Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are determined through radioligand displacement experiments. nih.gov

While specific Kd values for cyclizine at the H1 receptor were not available in the surveyed literature, its classification as a potent H1 antagonist indicates a high affinity for this target. patsnap.commedchemexpress.com The affinity of H1 receptor antagonists is typically determined using displacement assays where the test compound competes with a radiolabeled ligand, like [3H]mepyramine, for binding to receptors in cell homogenates (e.g., from HEK293T cells expressing the human H1R). nih.gov The resulting IC50 values are then converted to Ki values using the Cheng-Prusoff equation. researchgate.net

Table 1: Glossary of Receptor Binding Affinity Measures Use the interactive controls to view details about each parameter.

| Parameter | Definition | Relationship to Affinity |

|---|---|---|

| Kd | Equilibrium Dissociation Constant: The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A lower Kd value indicates a higher affinity. |

| Ki | Inhibition Constant: The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | A lower Ki value indicates a higher affinity. |

| IC50 | Half-Maximal Inhibitory Concentration: The concentration of an inhibitor that is required for 50% inhibition of a biological function or response. | A lower IC50 value indicates a higher potency. |

| koff | Dissociation Rate Constant: The rate at which the drug-receptor complex dissociates. | A lower koff (slower rate) indicates a more stable complex and longer residence time. |

| kon | Association Rate Constant: The rate at which the drug binds to the receptor. | A higher kon (faster rate) contributes to higher affinity. |

Specific Receptor Affinities and Selectivity Profiles

Cyclizine's primary pharmacological activity is mediated through its potent and selective antagonism of the histamine H1 receptor. patsnap.commedchemexpress.com This interaction is responsible for its classic antihistaminic effects. However, like many first-generation antihistamines, cyclizine is not exclusively selective for the H1 receptor and exhibits affinity for other receptor types, which contributes to its broader pharmacological profile. derangedphysiology.comdrugbank.com

Cyclizine possesses notable anticholinergic (antimuscarinic) properties, indicating that it also binds to and blocks muscarinic acetylcholine receptors. drugbank.compatsnap.com This action is believed to contribute significantly to its antiemetic and antivertigo effects. derangedphysiology.comdrugbank.com Furthermore, studies on antihistamines suggest they can elicit weak anti-adrenergic and antiserotonergic effects. core.ac.uk Data from the IUPHAR/BPS Guide to PHARMACOLOGY indicates that cyclizine has a measurable affinity for the serotonin 5-HT2A receptor, with a pKi value of 7.19. guidetopharmacology.org

Table 2: Receptor Affinity Profile of Cyclizine This table summarizes the known receptor targets for cyclizine.

| Primary Target | Secondary / Other Targets | Effect |

|---|---|---|

| Histamine H1 Receptor | Antagonist | |

| Muscarinic Receptors | Antagonist (Anticholinergic) |

Functional Receptor Activity Assessment (e.g., GTPγS assays)

Functional assays are employed to determine the cellular response following drug-receptor binding. For G-protein coupled receptors (GPCRs) like the H1 receptor, GTPγS binding assays are a common method to measure receptor activation and G-protein coupling. These assays quantify the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist. Antagonists, like cyclizine, are expected to block this agonist-induced stimulation.

While specific studies utilizing GTPγS assays to characterize cyclizine's functional activity at the H1 receptor were not identified in the reviewed literature, its functional antagonism is well-documented through its downstream effects. As an H1 receptor antagonist (or inverse agonist), cyclizine interferes with the Gq/11 protein-coupled signaling cascade. smpdb.caderangedphysiology.com This action blocks the histamine-induced activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate functional outcomes include the prevention of intracellular calcium mobilization and a reduction in the activity of the NF-κB immune response transcription factor. smpdb.ca

Molecular Basis of Drug-Receptor Interactions

The interaction between cyclizine and the histamine H1 receptor occurs within a defined binding pocket on the receptor protein. The molecular basis for this interaction is rooted in the specific chemical features of the cyclizine molecule and their complementarity with the amino acid residues of the receptor.

The affinity of first-generation antihistamines for the H1 receptor is dictated by a common pharmacophore. Key structural features include:

Two Aromatic Rings: Cyclizine contains a diphenylmethyl (benzhydryl) group, which fulfills the requirement for two aromatic moieties. These rings are crucial for establishing high-affinity binding. nih.govcore.ac.uk

A Basic Amine Group: A tertiary amino group, typically separated from the aromatic rings by a short linker, is essential. In cyclizine, this amine is part of the piperazine (B1678402) ring. nih.govcore.ac.uk This protonatable nitrogen is believed to form a critical electrostatic interaction with the receptor. mdpi.com

Piperazine Ring: The inclusion of the nitrogen in a piperazine ring may contribute to a prolonged duration of action. core.ac.uk

The non-tricyclic, more flexible nature of cyclizine's diphenylmethyl group, as opposed to a rigid tricyclic system, influences its binding kinetics, generally leading to a faster dissociation rate. nih.gov

The binding of H1 antagonists is not limited to the exact residues that interact with the endogenous ligand, histamine. It is suggested that these antagonists achieve their high affinity by also interacting with adjacent regions within the receptor's binding pocket. core.ac.uk

Molecular modeling and mutagenesis studies of the H1 receptor have identified key residues involved in antagonist binding. A crucial interaction for many H1 antagonists is an electrostatic bond between the protonated amine of the ligand and the side chain of an aspartic acid residue at position 3.32 (D107) in transmembrane helix 3. mdpi.com Other residues within the transmembrane helices (such as those at positions 5.46 and 6.52) also make close contact with antihistamines, forming a binding site that accommodates the bulky aromatic groups of the ligands. nih.gov These interactions with regions surrounding the core histamine binding site are considered necessary for the high affinity and stability of the antagonist-receptor complex. core.ac.uk

Metabolism and Biotransformation Research

Identification and Characterization of Major Metabolites

The primary metabolic pathway for cyclizine (B1669395) is N-demethylation, resulting in the formation of its major metabolite, norcyclizine. This process has been a central point of metabolic research for the compound.

Oxidative N-dealkylation is the main metabolic route for benzhydrylpiperazines like cyclizine nih.gov. The primary metabolite formed through this N-demethylation pathway is norcyclizine nih.gov. This has been identified as the major Phase I metabolite of cyclizine nih.gov.

The principal metabolite of cyclizine, norcyclizine, exhibits significantly less pharmacological activity compared to the parent compound. Specifically, norcyclizine has been shown to have minimal antihistaminic (H1) activity mdpi.com. For this reason, it is often referred to as an inactive metabolite nih.gov.

| Compound | Primary Activity | Relative H1 Antihistaminic Activity |

|---|---|---|

| Cyclizine | H1 Receptor Antagonist | Active |

| Norcyclizine | N-demethylated metabolite | Little to no activity |

Hepatic Metabolism Pathways

The liver is the primary site for the metabolism of cyclizine, involving the cytochrome P450 enzyme system.

The metabolism of cyclizine to norcyclizine is thought to involve the cytochrome P450 enzyme system, with studies suggesting a role for CYP2D6 nih.gov. Research in palliative care patients has indicated that the metabolic ratio of cyclizine to norcyclizine can vary with the CYP2D6 genotype, particularly when the drug is administered subcutaneously nih.govnih.gov. The antihistamine hydroxyzine, which is also a piperazine (B1678402) derivative like cyclizine, is known to be metabolized by CYP2D6 nih.gov. Furthermore, cyclizine itself has been shown to be an inhibitor of the CYP2D6 enzyme nih.gov.

| Administration Route | Correlation between Metabolic Ratio (Cyclizine:Norcyclizine) and CYP2D6 Genotype |

|---|---|

| Subcutaneous (SC) | Variation observed (P=0.02) |

| Oral | No variation observed (P=0.37) |

Excretion Pathways of Cyclizine and its Metabolites

Following metabolism, cyclizine and its byproducts are eliminated from the body through various excretory routes. Research indicates that renal excretion of the unchanged parent drug is not a major elimination pathway nih.gov. In one study, less than 1% of a single 50 mg oral dose of cyclizine was recovered as the parent drug in the urine over a 24-hour period.

N-glucuronidation is also considered an important pathway in the elimination of cyclizine. It has been reported that 12-17% of a dose is excreted as an N-glucuronide in the urine, with an additional 3-6% found in the feces nih.gov. In preclinical studies involving greyhounds, other hydroxylated metabolites have been identified which are excreted as Phase II conjugates, such as glucuronides and/or sulphates.

Sex Differences in Metabolism (Preclinical Studies)

Plasma Protein Binding Characteristics (Preclinical Studies)

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Preclinical research into the plasma protein binding of cyclizine has been undertaken to characterize this aspect of its disposition.

Distribution studies in rats have indicated that cyclizine binds to various tissues, with the following hierarchy of distribution: lung > spleen > liver > kidney > brain > heart > muscle > plasma tga.gov.au. In these preclinical models, the extent of plasma protein binding in rats has been reported with some variability, with values of 59% or 76% being documented in different studies tga.gov.au. This variation may be attributable to differences in experimental methodologies and the sensitivity of detection techniques used in earlier research tga.gov.au.

Comparative studies in dogs have also provided insights into cyclizine's binding characteristics. When administered to dogs, cyclizine and its primary metabolite, norcyclizine, demonstrated less extensive binding to plasma proteins compared to the related compound chlorcyclizine (B1668710) and its metabolite core.ac.uk. Researchers have postulated that this lower degree of protein binding could contribute to the more rapid disappearance of cyclizine and norcyclizine from tissues, as a larger fraction of the unbound drug would be readily available for metabolism by hepatic enzymes core.ac.uk.

The following table summarizes the reported plasma protein binding percentages for cyclizine in preclinical studies.

| Species | Plasma Protein Binding (%) |

| Rat | 59% or 76% tga.gov.au |

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In vitro ADME studies are crucial in early drug development to predict a compound's pharmacokinetic behavior in vivo. nih.gov These assays assess properties like solubility, permeability, metabolic stability, and potential for drug-drug interactions. criver.com For cyclizine (B1669395) tartrate, understanding its ADME profile helps in elucidating its disposition in the body.

Key physicochemical parameters, such as the acid-base dissociation constant (pKa), significantly influence a drug's biopharmaceutical characteristics. researchgate.net Lipophilicity is another critical factor affecting a drug's absorption, distribution, membrane penetration, and clearance pathways. nih.gov While specific in vitro ADME data for cyclizine tartrate is not extensively detailed in the provided search results, the general principles of these assays apply. Standard procedures involve using systems like liver microsomes or hepatocytes to evaluate metabolic stability and cytochrome P450 (CYP) inhibition. criver.comnih.gov

Predicting in vivo pharmacokinetics from in vitro data can sometimes be challenging, as demonstrated in studies with other compounds where in vitro screens had low predictive value for the in vivo outcomes. nih.gov

Interactive Data Table: Key In Vitro ADME Parameters

| Parameter | Description | Relevance to this compound |

| Solubility | The ability of the compound to dissolve in a solvent to form a homogeneous solution. | Affects absorption from the gastrointestinal tract. |

| Permeability | The ability of the compound to pass through biological membranes. | Influences absorption and distribution into tissues. |

| Metabolic Stability | The susceptibility of the compound to metabolism by enzymes, primarily in the liver. | Determines the compound's half-life and duration of action. |

| Protein Binding | The extent to which the compound binds to plasma proteins. | Affects the free concentration of the drug available to exert its pharmacological effect. |

Transport Inhibition Studies

Drug transporters are proteins that facilitate the movement of substances across cell membranes and play a significant role in drug disposition and potential drug-drug interactions (DDIs). nih.gov In vitro studies are conducted to determine if a drug candidate is an inhibitor or substrate of key transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs). nih.gov

These studies often use cell lines overexpressing specific transporters or membrane vesicles. uzh.chbioivt.com Inhibition assays measure the concentration of the test compound required to inhibit the transport of a known substrate by 50% (IC50). nih.gov If the calculated risk values exceed predefined cut-offs, further clinical DDI studies may be warranted. nih.gov While specific transport inhibition data for this compound were not found, such studies would be essential to fully characterize its DDI potential.

Interactive Data Table: Common Drug Transporters in Inhibition Studies

| Transporter | Location | Function | Potential Impact of Inhibition |

| P-glycoprotein (P-gp) | Intestine, blood-brain barrier, liver, kidney | Efflux of a wide range of drugs | Increased absorption and brain penetration of co-administered drugs. |

| BCRP | Intestine, liver, blood-brain barrier | Efflux of drugs and their metabolites | Altered absorption and disposition of substrate drugs. |

| OATP1B1/OATP1B3 | Liver | Uptake of drugs from the blood into hepatocytes | Decreased hepatic clearance of co-administered drugs. |

| OAT1/OAT3 | Kidney | Uptake of drugs from the blood into renal proximal tubule cells | Reduced renal secretion of substrate drugs. |

| OCT2 | Kidney | Uptake of cationic drugs from the blood into renal proximal tubule cells | Altered renal clearance of co-administered drugs. |

| MATE1/MATE2-K | Kidney, Liver | Efflux of cationic drugs into urine and bile | Decreased renal and hepatic excretion of substrate drugs. |

In Vivo Animal Models for Pharmacological Activity Assessment

Anti-Inflammatory Activity Models (e.g., Paw Edema, Ear Edema, Peritonitis, Granuloma)

Cyclizine, a piperazine (B1678402) derivative and H1-receptor antagonist, has demonstrated anti-inflammatory properties in various animal models. nih.govresearchgate.netnih.gov These models are essential for the preclinical evaluation of a compound's anti-inflammatory potential. ijpras.com

In studies using rats, cyclizine and its derivatives have been shown to reduce acute inflammation. nih.govresearchgate.net

Paw Edema: In formalin and histamine-induced paw edema models, cyclizine reduced swelling, indicating its effect on acute inflammation and vascular permeability. nih.govresearchgate.netnih.gov The anti-inflammatory effects in the histamine-induced model were observed to begin 60 minutes after injection. nih.govresearchgate.net

Ear Edema: In the xylene-induced ear edema model, cyclizine derivatives were effective in decreasing vascular permeability and acute inflammation. nih.govresearchgate.netnih.gov

Peritonitis: Acetic acid-induced peritonitis models also confirmed the ability of cyclizine derivatives to reduce vascular permeability. nih.govresearchgate.netnih.gov

Granuloma: However, in the cotton pellet-induced granuloma model, which represents chronic inflammation, cyclizine was not found to be effective. nih.govresearchgate.netnih.gov

Interactive Data Table: Cyclizine in Animal Models of Inflammation

| Model | Phlogistic Agent | Type of Inflammation | Observed Effect of Cyclizine |

| Paw Edema | Formalin, Histamine (B1213489) | Acute | Reduction in edema and vascular permeability nih.govresearchgate.netnih.gov |

| Ear Edema | Xylene | Acute | Decreased vascular permeability and inflammation nih.govresearchgate.netnih.gov |

| Peritonitis | Acetic Acid | Acute | Reduced vascular permeability nih.govresearchgate.netnih.gov |

| Granuloma | Cotton Pellet | Chronic | Ineffective in reducing chronic inflammation nih.govresearchgate.netnih.gov |

Anti-Emetic Activity Models (e.g., Apomorphine-Induced Vomiting)

Cyclizine is recognized for its anti-emetic and anti-vertigo effects. drugbank.com Its mechanism is thought to involve its central anticholinergic properties and its ability to depress labyrinth excitability and affect the medullary chemoreceptor trigger zone (CTZ). drugbank.com

The apomorphine-induced vomiting model is a standard preclinical test for evaluating anti-emetic drugs. nih.gov Apomorphine, a nonselective dopamine agonist, stimulates the CTZ to induce emesis. cliniciansbrief.com While the search results describe the model and the actions of other anti-emetics, specific data on cyclizine's performance in this model was not detailed. However, its known mechanism of action, which includes blocking histamine and muscarinic receptors in the vomiting center, suggests its efficacy in such models. drugbank.com

Comparative Pharmacological Efficacy Studies (Preclinical)

General preclinical screening models are utilized to assess the antihistaminic activity of compounds, which is a primary mechanism of cyclizine's antiemetic effect. These models often involve rodents, such as inbred mice and rats, as well as guinea pigs. indexcopernicus.com Such studies are valuable for investigating the mechanism of action of drugs with antihistaminic properties. indexcopernicus.com

In the broader context of antihistamines, some preclinical comparative data exists. For example, a study on an animal model of early-phase allergic conjunctivitis compared the efficacy of several topical antihistamines, including ketotifen, olopatadine, azelastine, spaglumic acid, and emedastine. nih.gov In this particular model, spaglumic acid and emedastine were found to be most effective in reducing Evans blue extravasation, an indicator of vascular permeability in allergic reactions. nih.gov While this study does not include cyclizine and is focused on allergic conjunctivitis rather than emesis, it illustrates the type of preclinical comparative assessments performed for antihistamines.

The antiemetic properties of first-generation antihistamines are well-recognized, and they are primarily indicated for nausea and vomiting associated with motion sickness and vertigo. nih.gov Diphenhydramine, another first-generation antihistamine, is recommended as an antiemetic for dogs and cats experiencing motion sickness. researchgate.net

Investigation of Broader Pharmacological Applications of Derivatives (e.g., Anti-HCV Activity)

Recent preclinical research has identified a novel and significant therapeutic application for derivatives of cyclizine, specifically in the treatment of Hepatitis C Virus (HCV) infection. The over-the-counter antihistamine chlorcyclizine (B1668710) (CCZ), a derivative of cyclizine, has been shown to possess both in vitro and in vivo activity against HCV.

Structure-activity relationship (SAR) studies have been conducted to optimize novel chlorcyclizine derivatives as potent anti-HCV agents. These efforts have led to the development of several compounds with significantly improved efficacy and pharmacokinetic profiles compared to the original chlorcyclizine molecule. The anti-HCV activity of these derivatives is believed to occur at the entry step of the HCV infection, potentially by targeting the fusion process of the virus.

The optimization of these derivatives has resulted in compounds with EC50 values below 10 nM against HCV infection and cytotoxicity selectivity indices greater than 2000. The lead compounds from these studies have demonstrated enhanced anti-HCV activity and selectivity, along with improved in vivo pharmacokinetic properties, making them promising candidates for further preclinical development.

Below are tables summarizing the in vitro anti-HCV activity and pharmacokinetic properties of selected chlorcyclizine derivatives from a preclinical study.

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|

| CCZ (racemic) | 23 | 15.2 | 661 |

| Compound 3 | 2.3 | 19.8 | 8609 |

| Compound 30 | 1.2 | 10.5 | 8750 |

| Compound | Human Microsomal Half-Life (t1/2, min) | Kinetic Solubility (µM) | Caco-2 Permeability (10^-6 cm/s) |

|---|---|---|---|

| CCZ (racemic) | >120 | 3.8 | 15.2 |

| Compound 3 | >120 | 5.6 | 12.3 |

| Compound 30 | >120 | 2.1 | 18.9 |

These optimized, non-chiral derivatives, such as compound 30, exhibit not only increased anti-HCV potency but also a reduced affinity for the H1 histamine receptor, which is desirable to minimize potential off-target effects. Further preclinical development of these lead compounds is warranted for their potential inclusion in future anti-HCV treatment regimens.

Analytical Methodologies for Cyclizine Tartrate

Chromatographic Techniques

Chromatographic methods offer high selectivity and sensitivity for the analysis of cyclizine (B1669395) tartrate, allowing for its separation from related substances and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of cyclizine tartrate in various matrices, including pharmaceutical formulations and biological samples core.ac.ukptfarm.pltandfonline.com. Reversed-phase HPLC (RP-HPLC) is particularly common. For instance, an RP-HPLC method utilizing a C18 column with a mobile phase composed of methanol (B129727), water, acetic acid, and triethylamine (B128534) has been described for the separation and quantification of cyclizine hydrochloride, caffeine, and ergotamine tartrate in pharmaceutical tablets ptfarm.pl. Another study detailed an HPLC method with ultraviolet (UV) detection for quantifying cyclizine and its metabolite, norcyclizine, in serum and urine, employing solid-phase extraction for sample preparation core.ac.uk. This method achieved a limit of quantitation of 5 µg/L for cyclizine in serum core.ac.uk. Furthermore, an RP-HPLC method using a C18 column with a mobile phase of 0.01 M ammonium (B1175870) acetate (B1210297) in acetonitrile (B52724):water:triethylamine (35:64:1), adjusted to pH 3.7 with glacial acetic acid, was developed for the determination of ergotamine tartrate and cyclizine hydrochloride in pharmaceutical tablets, reporting a total elution time of six minutes tandfonline.com.

Table 1: Representative HPLC Parameters for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detection Wavelength | Key Application | Reference |

| RP-HPLC | C18 | Methanol:Water:Acetic Acid:Triethylamine (49:49:1.5:0.5) | UV | Separation of cyclizine HCl, caffeine, and ergotamine tartrate in tablets | ptfarm.pl |

| RP-HPLC | C18 | 0.01 M Ammonium Acetate in Acetonitrile:Water:Triethylamine (35:64:1), pH 3.7 with Acetic Acid | UV | Determination of ergotamine tartrate and cyclizine HCl in tablets | tandfonline.com |

| HPLC (UV Det.) | C18 | Mobile phase optimized for sensitivity; specific composition not detailed in snippet. | UV | Quantitation of cyclizine in serum and urine | core.ac.uk |

| HPLC (EC Det.) | Not specified | Mobile phase optimized for sensitivity; specific composition not detailed in snippet. | Electrochemical | Analysis of samples from dissolution studies, content uniformity of tablets | core.ac.uk |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it suitable for analyzing cyclizine in complex biological matrices like serum nih.govresearchgate.net. A method utilizing liquid-liquid extraction of serum samples followed by HPLC on a Luna C18 reversed-phase column coupled with an ion-trap mass spectrometer with an electrospray interface was developed for cyclizine quantification nih.gov. This LC-MS/MS method achieved a limit of detection of 1 ng/mL and demonstrated linearity over the calibration range of 2.5-100 ng/mL nih.gov. The method was found to have the necessary sensitivity, selectivity, precision, and accuracy for monitoring cyclizine concentrations in human subjects following oral administration nih.govresearchgate.net. Another LC-MS/MS assay employed protein precipitation with acetonitrile and cinnarizine (B98889) as an internal standard, using a C8 column with a gradient elution of methanol and 0.05% formic acid, achieving a lower limit of quantification of 2 ng/mL for cyclizine researchgate.net.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering faster analysis times and improved resolution with reduced solvent consumption researchgate.netscience.gov. A UPLC method was developed for the determination of cyclizine and its toxic impurities, using a mobile phase consisting of ethanol (B145695) and acidic water (pH 5, adjusted with phosphoric acid) in a 60:40 ratio, with UV detection at 210.0 nm researchgate.net. This method was validated according to International Conference on Harmonization (ICH) guidelines and found to be accurate, reliable, time, and cost-saving for routine quality control researchgate.net.

Thin-Layer Chromatography-Densitometry (TLC-Densitometry)

Thin-Layer Chromatography-Densitometry (TLC-Densitometry) provides a cost-effective alternative for the analysis of this compound, particularly for purity assessment and quantification in formulations researchgate.netscience.gov. One study developed a TLC-densitometric method using silica (B1680970) gel 60 F254 plates with a developing system of ethyl acetate:isopropanol:ammonia (9.5:1:0.5, v/v) and detection at 210.0 nm for the determination of cyclizine and its impurities researchgate.net. Another TLC-densitometric approach utilized a mobile phase of methylene (B1212753) chloride + acetone (B3395972) + methanol (7:1:0.5, v/v/v) for the separation of cyclizine hydrochloride, meclizine (B1204245) hydrochloride, and pyrimethamine (B1678524), with scanning at 220 nm science.gov. The Beer-Lambert law was found to be obeyed in the ranges of 0.2-5 µ g/band for pyrimethamine hydrochloride, 0.2-4 µ g/band for cyclizine hydrochloride, and 0.2-4 µ g/band for meclizine hydrochloride in this method science.gov.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is recognized for its high efficiency and minimal sample requirement researchgate.netnih.gov. A CZE method was developed and validated for the determination of cyclizine hydrochloride in tablets and suppositories researchgate.netnih.gov. This method employed a fused-silica capillary and a phosphate (B84403) buffer (pH 2.3) with UV detection at 200 nm, achieving resolution of cyclizine and its internal standard, chlorcyclizine (B1668710), in under 7 minutes researchgate.net. The method was found to be stable-indicating, accurate, selective, and sensitive, suitable for assaying cyclizine in various dosage forms researchgate.netnih.gov.

Spectrophotometric Techniques

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are valuable for routine quantitative analysis due to their simplicity and cost-effectiveness compared to chromatographic techniques nih.govnih.gov.

Two spectrophotometric methods were developed for the quantification of cyclizine (CYC) in its pure form and in pharmaceutical formulations nih.govnih.gov. Method A involved ion-associate formation reactions with mono-acid azo dyes (Sudan I and Sudan II), while Method B utilized ion-pair reactions with bi-azo dyes (Sudan III, Sudan IV, and Sudan Red 7B) nih.govnih.gov. The resulting complexes were extracted with chloroform (B151607) and measured at specific wavelengths ranging from 480 nm to 570 nm nih.govnih.gov. The Beer plots demonstrated linear relationships for cyclizine concentrations ranging from 0.6-96.0 µg mL⁻¹, with molar absorptivities varying between 1.3 × 10⁴ and 4.1 × 10⁴ L mol⁻¹ cm⁻¹ nih.govnih.gov. These methods were successfully applied to the analysis of commercial tablets, showing no interference from common excipients nih.govnih.gov. Statistical comparisons using Student's t-test and F-test confirmed that the accuracy and precision of these proposed methods were not significantly different from a reference method nih.govnih.gov.

Table 2: Spectrophotometric Parameters for Cyclizine Determination

| Method Type | Reagent(s) | Extraction Solvent | Measurement Wavelength(s) | Linear Concentration Range (µg mL⁻¹) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Key Application | Reference |

| Ion-Associate (A) | Sudan I, Sudan II | Chloroform | 480 nm (I), 550 nm (II) | 4.2–52.0 (I), 5.4–96.0 (II) | 2.2 × 10⁴, 4.1 × 10⁴ | Quantification in pure form and pharmaceutical formulation | nih.govnih.gov |

| Ion-Pair (B) | Sudan III, Sudan IV, Sudan Red 7B (V) | Chloroform | 500 nm (III), 530 nm (IV), 570 nm (V) | 3.5–43.0 (III), 4.4–80.0 (IV), 0.6–18.0 (V) | 3.6 × 10⁴, 2.5 × 10⁴, 1.3 × 10⁴ | Quantification in pure form and pharmaceutical formulation | nih.govnih.gov |

Method Validation and Performance Parameters

Sensitivity (e.g., Detection Limits, Sandell Sensitivities)

The sensitivity of analytical methods is paramount for detecting and quantifying analytes at low concentrations, particularly in biological samples. Several techniques have been employed to establish the limits of detection (LOD) and quantification (LOQ) for cyclizine. Spectrophotometric methods, which rely on the formation of colored complexes, have been developed with calculated detection limits and Sandell sensitivities, although specific numerical values for all reagents were not fully detailed in the available literature. researchgate.net

Chromatographic techniques generally offer superior sensitivity. High-performance liquid chromatography (HPLC) coupled with UV detection has reported an LOQ of 5 µg/mL for cyclizine in serum. core.ac.uk A significant enhancement in sensitivity was achieved with HPLC utilizing electrochemical detection, which established an LOQ of 1 µg/mL for both cyclizine and its metabolite, norcyclizine, in serum and urine samples. core.ac.ukgrafiati.com For even greater sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS-MS) has demonstrated a limit of detection (LOD) of 1 ng/mL for cyclizine in human serum, enabling precise measurements at very low concentrations. nih.gov

Furthermore, spectrofluorimetric assays have been developed for cyclizine in plasma, reporting an LOD of 3.10 ng/mL and an LOQ of 9.41 ng/mL, highlighting their utility for trace analysis. researchgate.netd-nb.info In the context of related techniques, Thin-Layer Chromatography (TLC) coupled with densitometry has indicated an LOD of 34.69 ng/band and an LOQ of 105.12 ng/band for cyclizine. dntb.gov.ua

Table 1: Sensitivity of Analytical Methods for Cyclizine

| Analytical Technique | Analyte(s) | Matrix | LOD | LOQ | Reference |

| Spectrophotometry | Cyclizine | Pure/Formulation | Not specified | Not specified | researchgate.net |

| HPLC-UV | Cyclizine | Serum | Not specified | 5 µg/mL | core.ac.uk |

| HPLC-ECD | Cyclizine, Norcyclizine | Serum, Urine | Not specified | 1 µg/mL | core.ac.ukgrafiati.com |

| LC-MS-MS | Cyclizine | Serum | 1 ng/mL | Not specified | nih.gov |

| Spectrofluorimetry | Cyclizine | Plasma | 3.10 ng/mL | 9.41 ng/mL | researchgate.netd-nb.info |

| TLC-Densitometry | Cyclizine | Not specified | 34.69 ng/band | 105.12 ng/band | dntb.gov.ua |

| UV Spectroscopy (related) | Cyamemazine tartrate | Not specified | 0.27 µg | 0.80 µg | innovareacademics.in |

Note: "Not specified" indicates that the value was not explicitly provided in the search snippets for that specific parameter.

Linearity and Molar Absorptivities

The linearity of an analytical method, typically assessed by constructing calibration curves, is fundamental for accurate quantitative analysis. Spectrophotometric methods for cyclizine have demonstrated good linearity over defined concentration ranges, with reported molar absorptivities (ε) indicating the efficiency of light absorption by the formed complexes. For instance, studies utilizing various azo dyes as reagents established Beer plots with linear relationships for concentrations spanning from 0.6 to 96.0 μg mL⁻¹. The corresponding molar absorptivities varied widely, ranging from 1.3 × 10⁴ to 4.1 × 10⁴ L mol⁻¹ cm⁻¹, depending on the specific reagent and wavelength used. researchgate.netnih.gov

Chromatographic techniques also exhibit linearity over their operational ranges. An LC-MS-MS method for cyclizine in serum was found to be linear over a calibration range of 2.5–100 ng/mL. nih.gov A spectrofluorimetric assay demonstrated excellent linearity for cyclizine in plasma within the range of 10–1000 ng/mL, characterized by a high correlation coefficient (r = 0.9999). researchgate.netd-nb.info For context on similar tartrate salt analyses, UV spectroscopic methods have reported adherence to the Beer-Lambert law in ranges such as 2–12 µg/ml with an R² of 0.999 ajptonline.com and 30–90 µg/ml with an R² greater than 0.9996. innovareacademics.in Similarly, TLC-densitometry for cyclizine showed linearity in the concentration range of 200–1200 ng/band, with a correlation coefficient (R²) of 0.983. dntb.gov.ua

Table 2: Linearity and Molar Absorptivities of Analytical Methods for Cyclizine

| Analytical Technique | Analyte(s) | Matrix | Linear Range | Molar Absorptivity (ε) | Correlation Coefficient | Reference |

| Spectrophotometry (Reagent I) | Cyclizine | Pure/Formulation | 4.2–52.0 μg mL⁻¹ | 2.2 × 10⁴ L mol⁻¹ cm⁻¹ | Not specified | researchgate.netnih.gov |

| Spectrophotometry (Reagent II) | Cyclizine | Pure/Formulation | 5.4–96.0 μg mL⁻¹ | 4.1 × 10⁴ L mol⁻¹ cm⁻¹ | Not specified | researchgate.netnih.gov |

| Spectrophotometry (Reagent III) | Cyclizine | Pure/Formulation | 3.5–43.0 μg mL⁻¹ | 3.6 × 10⁴ L mol⁻¹ cm⁻¹ | Not specified | researchgate.netnih.gov |

| Spectrophotometry (Reagent IV) | Cyclizine | Pure/Formulation | 4.4–80.0 μg mL⁻¹ | 2.5 × 10⁴ L mol⁻¹ cm⁻¹ | Not specified | researchgate.netnih.gov |

| Spectrophotometry (Reagent V) | Cyclizine | Pure/Formulation | 0.6–18.0 μg mL⁻¹ | 1.3 × 10⁴ L mol⁻¹ cm⁻¹ | Not specified | researchgate.netnih.gov |

| LC-MS-MS | Cyclizine | Serum | 2.5–100 ng/mL | N/A (MS detection) | Not specified | nih.gov |

| Spectrofluorimetry | Cyclizine | Plasma | 10–1000 ng/mL | N/A (Fluorescence detection) | r = 0.9999 | researchgate.netd-nb.info |

| TLC-Densitometry | Cyclizine | Not specified | 200–1200 ng/band | N/A | R²= 0.983 | dntb.gov.ua |

| UV Spectroscopy (related) | Cyamemazine tartrate | Not specified | 30–90 µg/ml | N/A | r² > 0.9996 | innovareacademics.in |

| UV Spectroscopy (related) | Cyamemazine tartrate | Not specified | 2–12 µg/ml | N/A | R² = 0.999 | ajptonline.com |

Note: "N/A" indicates that molar absorptivity is not applicable for the described detection method (MS, Fluorescence) or was not reported for the specific technique.

Robustness Studies

Robustness is a critical aspect of analytical method validation, evaluating the method's reliability and performance when subjected to minor, deliberate variations in operational parameters. While specific detailed robustness studies for this compound were not extensively detailed in the provided snippets, it is a standard component of method validation according to International Conference on Harmonization (ICH) guidelines. dntb.gov.uainnovareacademics.inresearchgate.net Studies developing HPLC and TLC-densitometry methods for cyclizine and its impurities have been validated in accordance with ICH guidelines, implying that key parameters such as mobile phase composition, pH, temperature, and flow rate were assessed for their impact on the method's accuracy and precision. researchgate.net This systematic evaluation ensures that the method remains suitable for routine quality control and can consistently produce reliable results under typical laboratory conditions. dntb.gov.uainnovareacademics.in

Quantification of Cyclizine and Related Impurities/Metabolites in Complex Matrices

The accurate determination of this compound in complex matrices, such as pharmaceutical formulations and biological fluids, necessitates highly sensitive and selective analytical approaches.

Pharmaceutical Formulations: Spectrophotometric methods have been successfully developed for the quantification of cyclizine in both its pure form and various pharmaceutical formulations. These methods have demonstrated efficacy in the presence of common pharmaceutical excipients, indicating minimal interference. researchgate.netnih.gov Chromatographic techniques, including TLC-densitometry and Ultra-Performance Liquid Chromatography (UPLC), have been established for the analysis of cyclizine within its parenteral formulations. Notably, these methods are capable of separating and quantifying cyclizine in the presence of its known impurities, such as 1-methyl piperazine (B1678402) and diphenylmethanol (B121723) (benzhydrol). researchgate.net

Biological Fluids (Serum and Urine): The analysis of cyclizine in biological matrices like serum and urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. HPLC with UV detection has been employed for the determination of cyclizine in serum and for both cyclizine and its primary metabolite, norcyclizine, in urine. core.ac.uk Enhanced sensitivity and selectivity have been achieved using HPLC coupled with electrochemical detection, which allows for the quantification of cyclizine and norcyclizine in serum and urine with an LOQ of 1 µg/mL. core.ac.ukgrafiati.com Gas-liquid chromatography utilizing nitrogen-phosphorus detection has also been applied to analyze cyclizine in blood and urine samples. nih.gov For highly sensitive measurements, LC-MS-MS methods have provided an LOD of 1 ng/mL for cyclizine in human serum. nih.gov Furthermore, a novel spectrofluorimetric assay has been developed for the quantification of cyclizine in human plasma, demonstrating good selectivity and sensitivity, even in the presence of its impurities. researchgate.netd-nb.infonih.gov

Quantification of Impurities and Metabolites: The analytical methodologies discussed are designed not only to quantify cyclizine but also to facilitate the separation and determination of its related impurities, such as 1-methyl piperazine and diphenylmethanol, and its major metabolite, norcyclizine. core.ac.ukd-nb.inforesearchgate.netnih.gov The ability of these methods to resolve cyclizine from these related substances is critical for comprehensive drug analysis, ensuring product quality and understanding metabolic pathways. d-nb.inforesearchgate.net

Compound List:

Cyclizine

this compound

Norcyclizine

1-Methylpiperazine (MPZ)

Diphenylmethanol (Benzhydrol, DPM)

Computational Chemistry and Modeling Studies

In Silico Studies for Structure-Activity Relationship (SAR)

In silico studies are crucial for elucidating the Structure-Activity Relationship (SAR) of a compound, revealing how specific structural features influence its biological activity. For cyclizine (B1669395) and its derivatives, computational approaches have been employed to explore their therapeutic potential beyond their primary antihistaminic function.

One area of investigation has been the repurposing of cyclizine derivatives based on structural similarities to other known drugs. For instance, the fundamental structure of cyclizine derivatives bears a resemblance to fenofibrate, a medication used to treat high cholesterol and triglyceride levels by activating the PPAR alpha enzyme. nih.gov Computational studies were initiated to investigate whether cyclizine derivatives could exhibit similar antihyperlipidemic activity. nih.gov These studies help in understanding how modifications to the cyclizine scaffold can modulate its interaction with various biological targets.

By analyzing a series of derivatives, researchers can identify key pharmacophoric features—the essential spatial arrangement of atoms or functional groups—responsible for a particular biological effect. For example, studies on newly synthesized tolyl and cumene (B47948) derivatives of cyclizine have been conducted to investigate their anti-inflammatory activities. nih.gov Such computational SAR analyses, often performed alongside experimental assays, guide the rational design of new analogues with improved potency or altered activity profiles. vu.nl

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as cyclizine, and its receptor at the molecular level. nih.gov Cyclizine primarily acts as a histamine (B1213489) H1 receptor antagonist. patsnap.comgenome.jp

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. nih.gov This method was used to screen cyclizine derivatives against the PPAR alpha receptor, a target for antihyperlipidemic drugs. nih.gov The docking process involves placing the ligand into the receptor's binding site and calculating a "docking score," which estimates the binding affinity. In a study involving 16 cyclizine derivatives, all showed a higher docking score against PPAR alpha than the established drug, fenofibrate. nih.gov Specific interactions, such as Pi-Pi stacking, were observed for derivatives like Meclizine (B1204245) and Medibazine. nih.gov

Following docking, molecular dynamics simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. mdpi.com MD simulations provide insights into the conformational changes that may occur upon ligand binding and the stability of key interactions, such as hydrogen bonds. nih.gov For example, an MD simulation of the most effective cyclizine derivative from the PPAR alpha docking study was conducted to further investigate its molecular dynamics. nih.gov These simulations are essential for understanding the nuanced, time-dependent interactions that govern a drug's mechanism of action. nih.govnih.gov

The table below summarizes the results from a molecular docking study of selected cyclizine derivatives against the PPAR alpha receptor.

| Compound | Docking Score | Binding Energy (MM-GBSA) (kcal/mol) | Key Interactions |

| Fenofibrate (Reference) | - | -53.43 | - |

| Lifarizine | Higher than Fenofibrate | -67.95 | Better binding energy than fenofibrate |

| Medibazine | Higher than Fenofibrate | -65.85 | Pi-Pi stacking, better binding energy |

| Etodroxizine | Higher than Fenofibrate | Similar to Fenofibrate | - |

| Meclizine | Higher than Fenofibrate | Similar to Fenofibrate | Pi-Pi stacking |

| Cinnarizine (B98889) | Higher than Fenofibrate | Similar to Fenofibrate | - |

| Levocetirizine | Higher than Fenofibrate | - | Halogen and hydrogen bonds |

This table is based on data from a study repurposing cyclizine derivatives as potential antihyperlipidemic agents. nih.gov

A critical aspect of computational drug design is the identification of binding sites on a target protein. While many drugs bind to well-defined, constitutively present pockets, some proteins possess "cryptic" binding sites. These sites are not apparent in the unbound (apo) structure of the protein and only become accessible through conformational changes that can be induced by ligand binding or revealed through the protein's natural dynamics. nih.govyoutube.com

Computational methods, particularly molecular dynamics simulations, are instrumental in identifying these hidden pockets. chemrxiv.org By simulating the motion of a protein in a solvent environment, researchers can observe transient openings and the formation of pockets that are not visible in static crystal structures. youtube.com The identification of cryptic sites can expand the "druggable" proteome, offering new therapeutic opportunities for targets previously considered intractable. nih.gov

For cyclizine, the primary binding site is within the histamine H1 receptor. patsnap.com While specific studies on cryptic pockets for cyclizine binding are not extensively documented, the general computational approaches for their detection are well-established. These methods analyze protein trajectories from MD simulations to identify regions that can form pockets, ranking them by their potential to bind drug-like molecules. youtube.com This approach could theoretically be applied to the H1 receptor to explore potential allosteric sites or alternative binding modes for cyclizine and other antihistamines.

ADMET Prediction and Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is a vital component of early-stage drug discovery, used to predict the pharmacokinetic and toxicological properties of a compound before it undergoes expensive and time-consuming experimental testing. nih.govnih.gov These predictive models are built using data from large sets of known compounds and employ various algorithms to correlate molecular structure with specific ADMET properties. audreyli.comresearchgate.net

Computational tools can predict a wide range of properties for cyclizine and its derivatives. nih.gov For instance, the blood-brain partition coefficient (logBB) is a crucial parameter that predicts a compound's ability to cross the blood-brain barrier and access the central nervous system (CNS). nih.gov A predictive scale from -2 (inactive) to +2 (active) can be used to estimate CNS activity. nih.gov Studies on cyclizine derivatives have utilized these tools to assess their ADME profiles, finding that compounds like etodroxizine and levocetirizine possess favorable properties. nih.gov

The table below presents a selection of computationally predicted ADMET properties for cyclizine.

| Property | Predicted Value/Classification | Implication |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Can cross into the central nervous system, consistent with its known sedative effects. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed when administered orally. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions involving the CYP2D6 enzyme. |

| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic. |

| Hepatotoxicity | Non-hepatotoxic | Predicted to have a low risk of causing liver damage. |

Note: These are predicted values from general in silico models and serve as estimations. researchgate.nethealthinformaticsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features through "descriptors" (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. nih.govfrontiersin.org

The development of a QSAR model involves several steps:

Data Collection : A dataset of compounds with known biological activities (e.g., binding affinity to a receptor) is assembled. frontiersin.org

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed activity.

Validation : The model's predictive power is rigorously tested using both internal and external validation sets of compounds. mdpi.com

For antihistamines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. mdpi.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing valuable guidance for drug design. mdpi.com While specific QSAR models focused solely on cyclizine are not widely published, the principles of QSAR are broadly applicable to its chemical class (piperazine derivatives) for optimizing properties like H1-receptor antagonism. nih.gov

Future Research Directions

Exploration of Novel Cyclizine (B1669395) Derivatives with Enhanced Selectivity

Future research aims to synthesize and evaluate novel cyclizine derivatives with improved selectivity for specific receptors, particularly the histamine (B1213489) H1 receptor. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding modifications to the cyclizine scaffold to enhance affinity and reduce off-target interactions. For instance, research is exploring modifications to the piperazine (B1678402) ring and the diphenylmethyl moiety to fine-tune receptor binding and potentially mitigate unwanted side effects associated with broader receptor engagement. The goal is to develop analogs that retain or improve therapeutic efficacy while exhibiting a cleaner pharmacological profile.

Table 1: Potential Structural Modifications and Hypothesized Benefits in Cyclizine Derivatives